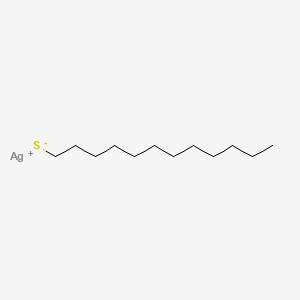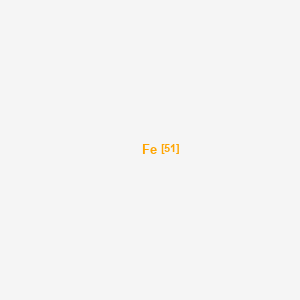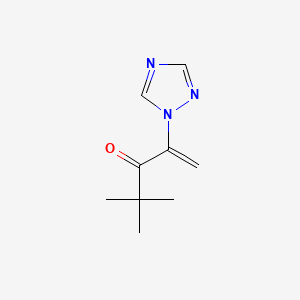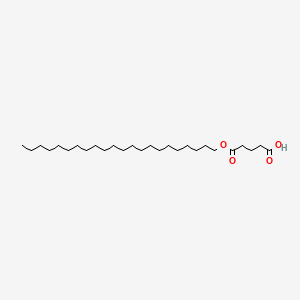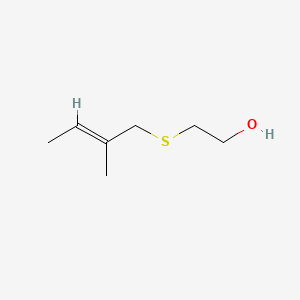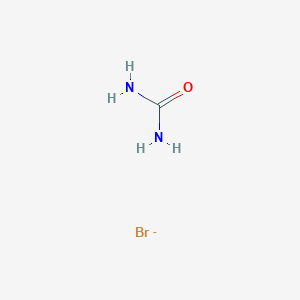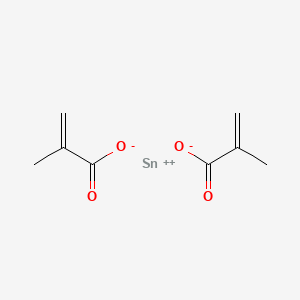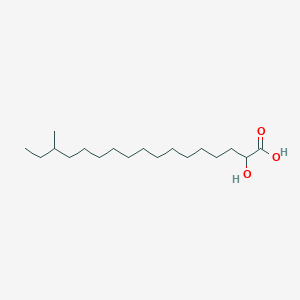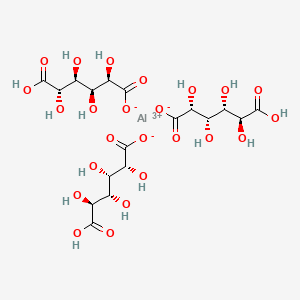
Praseodymium(3+) sebacate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Praseodymium(3+) sebacate is a coordination compound formed by the interaction of praseodymium ions with sebacic acid. Praseodymium is a rare-earth metal belonging to the lanthanide series, and sebacic acid is a dicarboxylic acid commonly used in the production of polymers and plasticizers. The compound is known for its unique properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Praseodymium(3+) sebacate can be synthesized through a reaction between praseodymium salts (such as praseodymium nitrate or praseodymium chloride) and sebacic acid. The reaction typically involves dissolving the praseodymium salt in water and then adding sebacic acid under controlled conditions. The mixture is then heated to facilitate the formation of the this compound complex. The reaction conditions, such as temperature, pH, and concentration, can be optimized to achieve the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process can be scaled up by using larger reactors and continuous flow systems to ensure consistent production. Additionally, purification steps such as filtration, crystallization, and drying are employed to obtain high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
Praseodymium(3+) sebacate undergoes various chemical reactions, including:
Oxidation: Praseodymium(3+) can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states using appropriate reducing agents.
Substitution: Ligand exchange reactions can occur, where the sebacate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and adjusting the pH and temperature.
Major Products Formed
Oxidation: Higher oxidation state praseodymium compounds.
Reduction: Lower oxidation state praseodymium compounds.
Substitution: New coordination compounds with different ligands.
科学研究应用
Praseodymium(3+) sebacate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for the synthesis of other praseodymium compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its therapeutic properties and potential use in drug delivery systems.
Industry: Utilized in the production of high-performance materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of praseodymium(3+) sebacate involves its interaction with molecular targets through coordination chemistry. The praseodymium ion can form stable complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved in its action depend on the specific application, such as catalysis, imaging, or drug delivery.
相似化合物的比较
Similar Compounds
- Praseodymium(3+) acetate
- Praseodymium(3+) chloride
- Praseodymium(3+) nitrate
- Praseodymium(3+) borohydride
Uniqueness
Praseodymium(3+) sebacate is unique due to its specific coordination with sebacic acid, which imparts distinct properties such as enhanced stability and reactivity. Compared to other praseodymium compounds, this compound offers unique advantages in applications requiring specific ligand interactions and stability under various conditions.
属性
CAS 编号 |
25418-95-5 |
|---|---|
分子式 |
C10H16O4Pr+ |
分子量 |
341.14 g/mol |
IUPAC 名称 |
decanedioate;praseodymium(3+) |
InChI |
InChI=1S/C10H18O4.Pr/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14);/q;+3/p-2 |
InChI 键 |
NYDIJWMQLRUPPV-UHFFFAOYSA-L |
规范 SMILES |
C(CCCCC(=O)[O-])CCCC(=O)[O-].[Pr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



